2-methyl-3,4-dihydroquinazoline
Overview
Description
2-Methyl-3,4-dihydroquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry. The this compound structure consists of a quinazoline core with a methyl group attached to the second carbon and a partially saturated ring, making it a versatile scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-3,4-dihydroquinazoline can be achieved through several methods. One common approach involves the condensation of 2-aminobenzylamine with aldehydes or ketones, followed by cyclization. For example, the reaction of 2-aminobenzylamine with acetaldehyde under acidic conditions can yield this compound. Another method involves the reduction of quinazoline or quinazolinone derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and reduce reaction times, making it a viable option for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3,4-dihydroquinazoline undergoes various chemical reactions, including:
Reduction: Reduction of quinazoline derivatives can yield this compound using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, halides, and alkoxides.
Major Products:
Oxidation: Quinazoline derivatives.
Reduction: this compound.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
2-Methyl-3,4-dihydroquinazoline has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-methyl-3,4-dihydroquinazoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anticancer or antibacterial activity . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
2-Methyl-3,4-dihydroquinazoline can be compared with other similar compounds, such as:
Quinazolinone: A compound with a carbonyl group at the fourth position, which affects its chemical reactivity and biological properties.
Tetrahydroquinazoline: A fully saturated derivative with different pharmacological properties and reactivity.
Uniqueness: this compound is unique due to its partially saturated ring, which provides a balance between stability and reactivity. This makes it a versatile scaffold for various chemical reactions and applications in medicinal chemistry .
Properties
IUPAC Name |
2-methyl-1,4-dihydroquinazoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-7-10-6-8-4-2-3-5-9(8)11-7/h2-5H,6H2,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXVPPKIGHREJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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